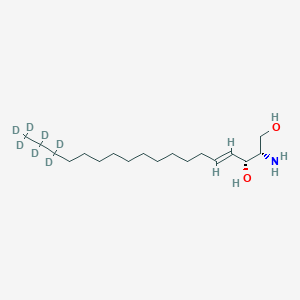
D-erythro-sphingosine-d7
Descripción general
Descripción
La esfingosina-d7 (d18:1) es una forma deuterada de esfingosina, una molécula lipídica bioactiva que desempeña un papel crucial en la señalización celular y el metabolismo. La forma deuterada, esfingosina-d7, se utiliza a menudo como estándar interno en la espectrometría de masas para cuantificar los niveles de esfingosina en muestras biológicas .
Aplicaciones Científicas De Investigación
La esfingosina-d7 (d18:1) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
La esfingosina-d7 (d18:1) ejerce sus efectos a través de varios objetivos moleculares y vías:
Inhibición de la proteína quinasa C: La esfingosina inhibe la proteína quinasa C, un regulador clave del crecimiento y la diferenciación celular.
Activación de la fosfolipasa D: La esfingosina activa la fosfolipasa D, que desempeña un papel en el metabolismo de los lípidos de membrana.
Señalización de esfingosina-1-fosfato: La fosforilación de la esfingosina a esfingosina-1-fosfato activa los receptores de esfingosina-1-fosfato, lo que lleva a eventos de señalización aguas abajo que regulan la supervivencia celular, la migración y la angiogénesis.
Análisis Bioquímico
Biochemical Properties
D-erythro-sphingosine-d7 plays a crucial role in various biochemical reactions. It negatively regulates cell proliferation and induces apoptosis . This compound interacts with several enzymes, proteins, and other biomolecules, including phospholipases, protein kinases, ion channels, cannabinoid receptor type 1 (CB-1) receptors, and steroidogenic factor 1 (SF-1) receptors . These interactions are essential for its regulatory functions in cellular processes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating activities such as cell proliferation and apoptosis . Additionally, it acts as a precursor for ceramide synthesis, which is involved in cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to modulate these processes highlights its importance in maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and regulates the activities of phospholipases, protein kinases, and ion channels . The compound also acts as a precursor for ceramide synthesis, which plays a role in enzyme inhibition or activation and changes in gene expression . These interactions are critical for its function as a bioactive lipid.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable for up to one year when stored at -20°C . Studies have shown that it can be converted to sphingosine-1-phosphate-d9, ceramide-d9, and sphingomyelin-d9 within cells . These conversions indicate that this compound has long-term effects on cellular function, particularly in sphingolipid metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to increased concentrations of ceramides and sphingomyelins in cells . Excessive doses may also result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a precursor for ceramide synthesis and can be converted to sphingosine-1-phosphate, ceramide, and sphingomyelin . These metabolic pathways are crucial for maintaining cellular homeostasis and regulating various biological processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, influencing its activity and function in different cellular compartments.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function . The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de esfingosina-d7 (d18:1) suele implicar la incorporación de átomos de deuterio en la molécula de esfingosina. Esto se puede lograr a través de diversas rutas sintéticas, incluido el uso de reactivos y catalizadores deuterados. Un método común implica la hidrogenación de precursores de esfingosina en presencia de gas deuterio, lo que da como resultado la incorporación selectiva de átomos de deuterio en posiciones específicas .
Métodos de Producción Industrial
La producción industrial de esfingosina-d7 (d18:1) implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso normalmente incluye varios pasos de purificación, como la cromatografía y la cristalización, para aislar el producto deuterado de otros subproductos e impurezas .
Análisis De Reacciones Químicas
Tipos de Reacciones
La esfingosina-d7 (d18:1) experimenta diversas reacciones químicas, que incluyen:
Fosforilación: La esfingosina se fosforila mediante quinasas de esfingosina para producir esfingosina-1-fosfato.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Fosforilación: Las quinasas de esfingosina, como SPHK1 y SPHK2, se utilizan para catalizar la reacción de fosforilación.
Acilación: Las moléculas de acil-CoA graso se utilizan como donantes de acilo en presencia de enzimas aciltransferasas.
Principales Productos Formados
Esfingosina-1-fosfato: Formada a través de la fosforilación.
Ceramidas: Formada a través de la acilación.
Comparación Con Compuestos Similares
Compuestos Similares
Esfinganina (d180): Un análogo saturado de la esfingosina, que carece del doble enlace en el esqueleto de la esfingosina.
Esfingosina-1-fosfato (d181): La forma fosforilada de la esfingosina, involucrada en numerosas vías de señalización.
Ceramidas (d181/180): Derivados acilados de la esfingosina, esenciales para mantener la integridad de la membrana celular.
Singularidad
La esfingosina-d7 (d18:1) es única debido a su naturaleza deuterada, lo que la convierte en un estándar interno ideal para el análisis de espectrometría de masas. La incorporación de átomos de deuterio mejora la precisión y exactitud de las mediciones cuantitativas, convirtiéndola en una herramienta valiosa en la investigación lipidómica .
Propiedades
IUPAC Name |
(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuteriooctadec-4-ene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUZIQQURGPMPG-AVMMVCTPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


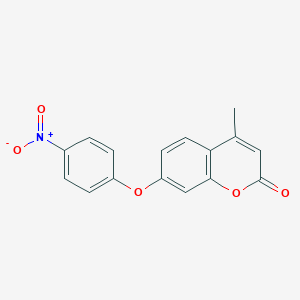

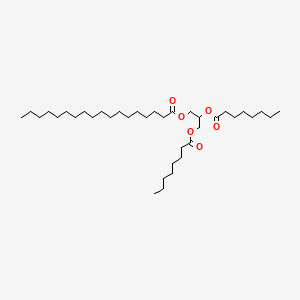
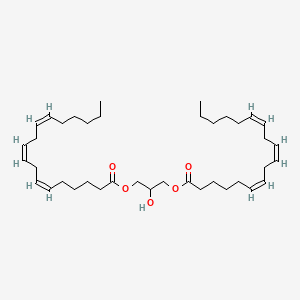



![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)
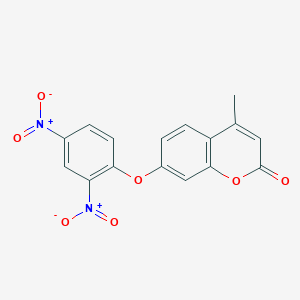
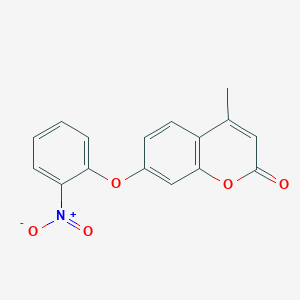
![N-[2-[(2-hydroxyethyl)amino]ethyl]-(3beta)-cholest-5-ene-3-carboxamide](/img/structure/B3026132.png)
![Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026135.png)
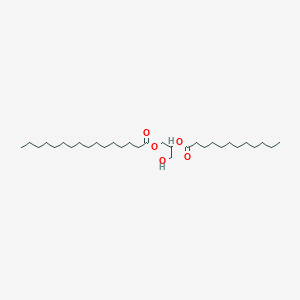
![Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester](/img/structure/B3026137.png)
